1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

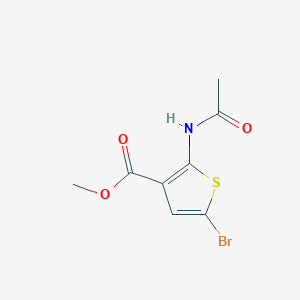

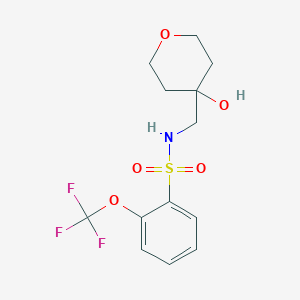

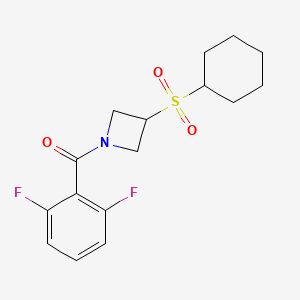

“1-(Piperidin-4-ylmethyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C10H18N2O . It is a compound of interest in proteomics research .

Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-ylmethyl)pyrrolidin-2-one” can be represented by the SMILES stringO=C1CCCN1CC2CCNCC2 . This indicates that the compound contains a pyrrolidin-2-one ring attached to a piperidin-4-ylmethyl group. Physical And Chemical Properties Analysis

“1-(Piperidin-4-ylmethyl)pyrrolidin-2-one” is a solid at room temperature . It has a molecular weight of 182.27 and its InChI code is1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2 .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

The synthesis of complex diamine structures, such as 3-(pyrrolidin-1-yl)piperidine, highlights the importance of conformationally rigid diamines in medicinal chemistry. A novel method proposed for its synthesis involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, indicating the compound's relevance in creating large quantities of structurally specific compounds for medicinal purposes (Smaliy et al., 2011).

Anticancer and Antimicrobial Activities

Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has shown significant antiarrhythmic and antihypertensive activities, suggesting potential therapeutic applications. The alpha-adrenolytic properties of these compounds, especially those with 3-(4-arylpiperazin-1-yl)propyl moiety, underline their pharmacological interest (Malawska et al., 2002). Additionally, novel synthetic methods have led to polysubstituted 4H-Pyran derivatives with notable anticancer activity, further highlighting the potential medicinal applications of related compounds (Hadiyal et al., 2020).

Chemical Synthesis and Structural Studies

The development of new synthetic routes for the creation of 3-(N-heteryl)pyrrole derivatives and the study of their structural properties underline the compound's versatility in chemical synthesis. The atmospheric-pressure hydrogenation of ylides to produce 1-(pyrrol-3-yl)piperidines in good yields indicates innovative approaches to synthesizing nitrogen-containing heterocycles (Khlebnikov et al., 2012).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations providing insights into their adsorption behaviors. The investigation of their inhibition efficiencies demonstrates the practical applications of such compounds in industrial settings (Kaya et al., 2016).

Propriétés

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYUYNKSORUJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)

![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)

![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)

![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)

![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)